molecular formula C15H18N2O4 B11950587 5,5'-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)

5,5'-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)

Cat. No.: B11950587
M. Wt: 290.31 g/mol
InChI Key: LKOCQNUXEBDQNU-UHFFFAOYSA-N
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Description

5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) is an organic compound with the molecular formula C15H18N2O4 and a molecular weight of 290.322. This compound is characterized by its two pyrrole rings, each substituted with methyl groups at the 3 and 4 positions, and connected by a methylene bridge at the 5 position. The carboxylic acid groups are located at the 2 positions of the pyrrole rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) typically involves the condensation of 3,4-dimethylpyrrole-2-carboxylic acid derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two pyrrole rings. The reaction conditions often require a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete condensation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) is unique due to its specific substitution pattern and the presence of carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

5-[(5-carboxy-3,4-dimethyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C15H18N2O4/c1-6-8(3)12(14(18)19)16-10(6)5-11-7(2)9(4)13(17-11)15(20)21/h16-17H,5H2,1-4H3,(H,18,19)(H,20,21)

InChI Key

LKOCQNUXEBDQNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C)C(=O)O)CC2=C(C(=C(N2)C(=O)O)C)C

Origin of Product

United States

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